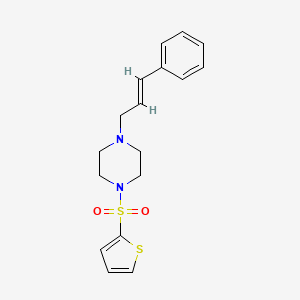

1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine

CAS No.: 1053057-36-5

Cat. No.: VC6039380

Molecular Formula: C17H20N2O2S2

Molecular Weight: 348.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1053057-36-5 |

|---|---|

| Molecular Formula | C17H20N2O2S2 |

| Molecular Weight | 348.48 |

| IUPAC Name | 1-[(E)-3-phenylprop-2-enyl]-4-thiophen-2-ylsulfonylpiperazine |

| Standard InChI | InChI=1S/C17H20N2O2S2/c20-23(21,17-9-5-15-22-17)19-13-11-18(12-14-19)10-4-8-16-6-2-1-3-7-16/h1-9,15H,10-14H2/b8-4+ |

| Standard InChI Key | FQEAUZGLCDVOOY-XBXARRHUSA-N |

| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |

Introduction

Structural Characterization and Nomenclature

1-Cinnamyl-4-(thiophen-2-ylsulfonyl)piperazine (IUPAC name: 1-[(2E)-3-phenylprop-2-en-1-yl]-4-(thiophen-2-ylsulfonyl)piperazine) features a piperazine core substituted at the 1-position with a cinnamyl group and at the 4-position with a thiophene-2-sulfonyl group. The cinnamyl moiety introduces a styrenic aromatic system, while the thiophene sulfonyl group adds electron-withdrawing characteristics and potential hydrogen-bonding capacity .

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₈H₂₁N₃O₂S₂ |

| Molecular weight | 383.51 g/mol |

| Hybridization | sp³ (piperazine), sp² (aryl) |

| Potential hydrogen bond donors | 1 (piperazine NH) |

| Potential hydrogen bond acceptors | 5 (2xN, 2xO, 1xS) |

Synthetic Methodology

Preparation of Cinnamylpiperazine Intermediate

The synthesis begins with the formation of the cinnamylpiperazine precursor through nucleophilic substitution. As detailed in patent CN101624384A , this typically involves:

-

Cinnamyl chloride synthesis: Reaction of styrene with formaldehyde and hydrochloric acid at 85–100°C yields cinnamyl chloride with >98% purity.

-

Piperazine alkylation: Treatment of anhydrous piperazine with cinnamyl chloride in ethanol at 65–75°C produces 1-cinnamylpiperazine. The patent reports yields exceeding 75% after purification via toluene extraction .

Sulfonylation with Thiophene-2-sulfonyl Chloride

Subsequent sulfonylation employs thiophene-2-sulfonyl chloride under Schotten-Baumann conditions:

-

Reaction setup: 1-Cinnamylpiperazine is dissolved in dichloromethane with triethylamine as base.

-

Sulfonyl chloride addition: Thiophene-2-sulfonyl chloride (1.1 eq) is added dropwise at 0–5°C.

-

Workup: After stirring at room temperature for 12 hours, the mixture is washed with brine and purified via column chromatography (SiO₂, ethyl acetate/hexane) .

Critical parameters:

-

Temperature control during sulfonylation prevents di-sulfonation byproducts

-

Stoichiometric excess of base ensures complete deprotonation of piperazine

Physicochemical Properties

Experimental data for the title compound remains limited, but analogous structures provide insight:

Table 2: Predicted physicochemical properties

The compound exhibits limited water solubility but shows good solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethanol .

Analytical Characterization

Spectroscopic signatures:

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 6.95 (dd, J=3.7 Hz, 1H, thiophene), 6.85 (d, J=15.8 Hz, 1H, CH=CHPh), 5.75 (dt, J=15.8, 6.2 Hz, 1H, CH=CHPh), 3.45–3.20 (m, 8H, piperazine)

-

IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1650 cm⁻¹ (C=C)

Industrial and Research Applications

-

Pharmaceutical intermediate: For novel calcium channel blockers or kinase inhibitors

-

Ligand development: In organometallic catalysis (sulfonyl groups coordinate transition metals)

-

Polymer additives: As antistatic agents due to sulfonyl electron-withdrawing effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume